molecular formula C15H16FN3O2 B15121795 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-imidazole

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-imidazole

Cat. No.: B15121795
M. Wt: 289.30 g/mol
InChI Key: MJPDFWCDTVOSCK-UHFFFAOYSA-N
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Description

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-imidazole typically involves multiple steps, starting with the preparation of the azetidine and imidazole moieties. One common approach is to first synthesize the azetidine ring by reacting 3-fluoro-4-methoxybenzoyl chloride with an appropriate azetidine precursor under controlled conditions. The resulting intermediate is then coupled with an imidazole derivative through a series of reactions involving nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
  • 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

Uniqueness

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-imidazole is unique due to its specific structural features, such as the presence of the azetidine ring and the 3-fluoro-4-methoxybenzoyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16FN3O2

Molecular Weight

289.30 g/mol

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(imidazol-1-ylmethyl)azetidin-1-yl]methanone

InChI

InChI=1S/C15H16FN3O2/c1-21-14-3-2-12(6-13(14)16)15(20)19-8-11(9-19)7-18-5-4-17-10-18/h2-6,10-11H,7-9H2,1H3

InChI Key

MJPDFWCDTVOSCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC(C2)CN3C=CN=C3)F

Origin of Product

United States

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